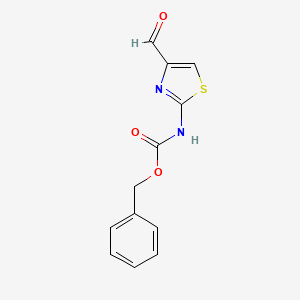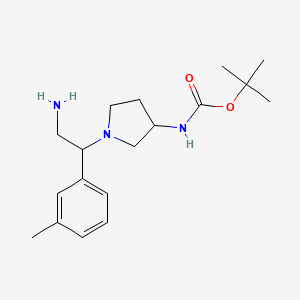
3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a Boc-protected amino group and an amino-m-tolyl-ethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine typically involves multiple steps, starting from commercially available starting materials The Boc-protection of the amino group is a crucial step in the synthesis, which is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The compound’s unique structure enables it to bind to specific sites on target molecules, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-n-Boc-amino-1-(2-amino-1-phenyl-ethyl)-pyrrolidine: Similar structure but with a phenyl group instead of a m-tolyl group.
3-n-Boc-amino-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine: Similar structure but with a p-tolyl group instead of a m-tolyl group.
Uniqueness
3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
CAS No. |
886365-11-3 |
|---|---|
Molecular Formula |
C18H29N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-amino-1-(3-methylphenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C18H29N3O2/c1-13-6-5-7-14(10-13)16(11-19)21-9-8-15(12-21)20-17(22)23-18(2,3)4/h5-7,10,15-16H,8-9,11-12,19H2,1-4H3,(H,20,22) |
InChI Key |
ITPUKCZTUMISDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)N2CCC(C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


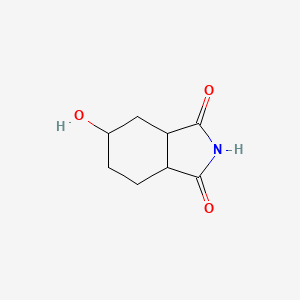
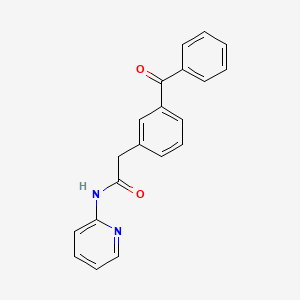
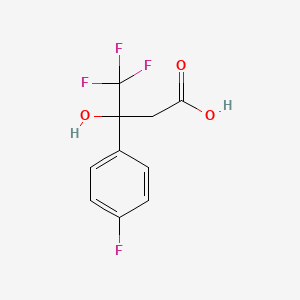
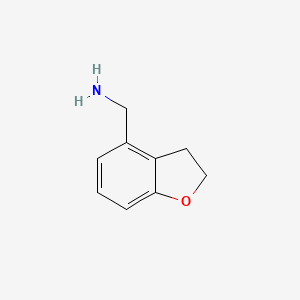
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11768961.png)
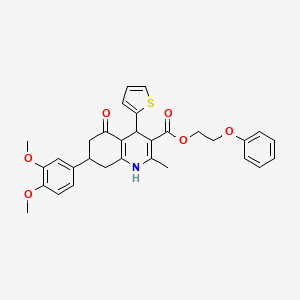
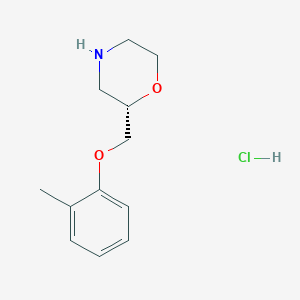
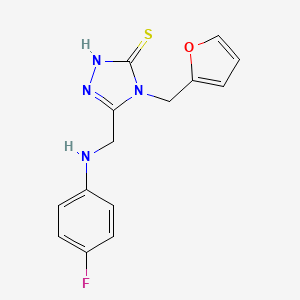
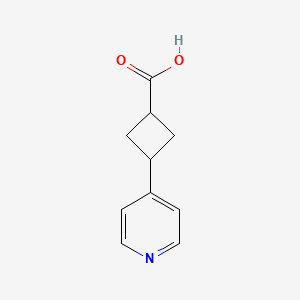

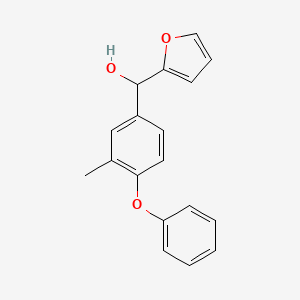
![4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B11769010.png)
![5-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B11769014.png)
